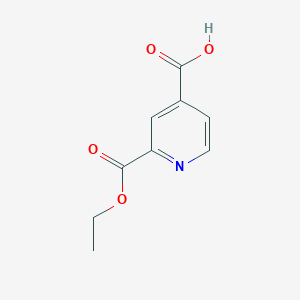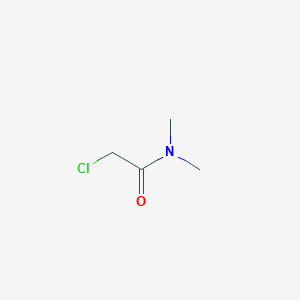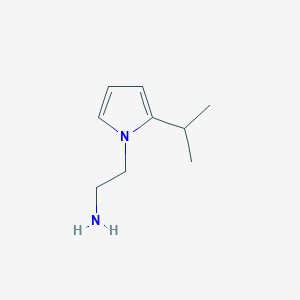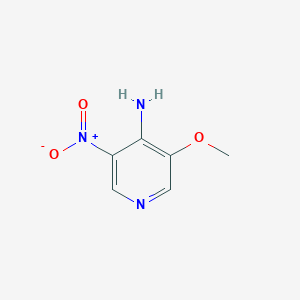
3-Methoxy-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 g/mol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-nitropyridin-4-amine consists of a pyridine ring substituted with a methoxy group at the 3-position and a nitro group at the 5-position .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Methoxy-5-nitropyridin-4-amine is a powder . Its molecular weight is 169.14 g/mol .Applications De Recherche Scientifique
Medicinal Chemistry: GABA A Receptor Modulators
3-Methoxy-5-nitropyridin-4-amine: is structurally related to imidazopyridines, which are known for their role as GABA A receptor positive allosteric modulators. This compound could be pivotal in the development of new therapeutic agents targeting the central nervous system disorders such as anxiety, insomnia, and epilepsy .
Organic Synthesis: Schiff Base Ligands
This compound serves as a precursor in the synthesis of Schiff base ligands. These ligands, when combined with metals like Cu(II) and Zn(II), exhibit significant free radical scavenging activity, which is crucial for developing antioxidants .
Pharmaceutical Intermediates: Synthesis of Pyrimidinamines
3-Methoxy-5-nitropyridin-4-amine: is used in the synthesis of pyrimidinamine derivatives. These derivatives are important for creating new pharmaceuticals due to their biological activity, including potential use as proton pump inhibitors and NSAIDs .
Biochemical Research: Enzyme Inhibition
The compound’s derivatives have been studied for their α-glucosidase inhibitory activities, which is significant for the treatment of type-2 diabetes by controlling glucose levels in the blood .
Material Science: Molecular Simulation
In material science, 3-Methoxy-5-nitropyridin-4-amine and its derivatives are used in molecular simulations to understand the arrangement of molecules within layered structures, which is essential for the development of advanced materials .
Continuous Flow Synthesis
The compound is also involved in continuous flow synthesis processes for creating intermediates like 4-nitropyridine, which are key in the production of new pesticides and medicines. This method enhances safety and efficiency in chemical production .
Vicarious Nucleophilic Substitution
3-Methoxy-5-nitropyridin-4-amine: is a candidate for vicarious nucleophilic substitution reactions, which are used to introduce functional groups into aromatic compounds, expanding the versatility of this compound in organic synthesis .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of nitropyridine, which is known to have various biological activities . .
Biochemical Pathways
Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines
Result of Action
Given its structural similarity to other nitropyridines, it may share some of their biological activities . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Propriétés
IUPAC Name |
3-methoxy-5-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJYKJWWPPVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563739 |
Source


|
| Record name | 3-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127356-39-2 |
Source


|
| Record name | 3-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

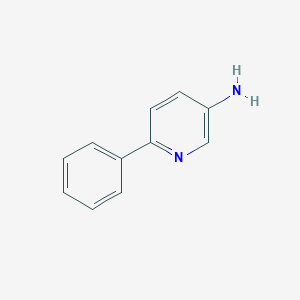
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
